molecular formula C13H17NO4 B5840424 methyl [4-(butyrylamino)phenoxy]acetate

methyl [4-(butyrylamino)phenoxy]acetate

Cat. No.: B5840424
M. Wt: 251.28 g/mol
InChI Key: JTLUBEVEZCZXNU-UHFFFAOYSA-N
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Description

Methyl [4-(butyrylamino)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a butyrylamino group attached to a phenoxy ring, which is further connected to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-(butyrylamino)phenoxy]acetate typically involves the reaction of 4-aminophenol with butyric anhydride to form 4-(butyrylamino)phenol. This intermediate is then reacted with methyl chloroacetate in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions generally include:

  • Step 1: Formation of 4-(butyrylamino)phenol

    • Reactants: 4-aminophenol, butyric anhydride
    • Solvent: Anhydrous dichloromethane
    • Temperature: Room temperature
    • Reaction Time: 2-3 hours
  • Step 2: Formation of this compound

    • Reactants: 4-(butyrylamino)phenol, methyl chloroacetate
    • Base: Sodium hydroxide
    • Solvent: Anhydrous ethanol
    • Temperature: Reflux
    • Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(butyrylamino)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The phenoxy ring can be oxidized to form quinone derivatives.

    Reduction: The butyrylamino group can be reduced to form primary amines.

    Substitution: The acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

    • Reagents: Potassium permanganate, hydrogen peroxide
    • Conditions: Acidic or basic medium, room temperature to elevated temperatures
  • Reduction

    • Reagents: Lithium aluminum hydride, sodium borohydride
    • Conditions: Anhydrous solvents, low temperatures
  • Substitution

    • Reagents: Alkyl halides, acyl chlorides
    • Conditions: Basic medium, room temperature to reflux

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Primary amines

    Substitution: Various substituted phenoxyacetates

Scientific Research Applications

Methyl [4-(butyrylamino)phenoxy]acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl [4-(butyrylamino)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The butyrylamino group can form hydrogen bonds with active sites, while the phenoxy and acetate moieties can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Methyl [4-(butyrylamino)phenoxy]acetate can be compared with other similar compounds, such as:

  • Methyl [4-(acetylamino)phenoxy]acetate
  • Methyl [4-(propionylamino)phenoxy]acetate
  • Methyl [4-(valerylamino)phenoxy]acetate

Uniqueness

The uniqueness of this compound lies in its specific butyrylamino group, which imparts distinct chemical and biological properties compared to its analogs. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[4-(butanoylamino)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-4-12(15)14-10-5-7-11(8-6-10)18-9-13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLUBEVEZCZXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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